
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate” is a linker containing an azide group and an NHS ester . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It has a molecular formula of C15H24N4O4 and a molecular weight of 324.38 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation [N-]=[N+]=NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O . Unfortunately, the search results did not provide a detailed molecular structure analysis.Chemical Reactions Analysis
The azide group in “this compound” can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . The search results did not provide further information on the chemical reactions involving this compound.Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C15H24N4O4 and a molecular weight of 324.38 . The search results did not provide further information on the physical and chemical properties of this compound.Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound interacts with these targets through its NHS ester group .
Mode of Action
This compound contains an azide group and an NHS ester . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Analyse Biochimique
Biochemical Properties
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate plays a significant role in biochemical reactions due to its ability to form stable linkages with various biomolecules. The azide group in this compound can react with alkynes, BCN, and DBCO via click chemistry, resulting in the formation of stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. The NHS ester group of this compound can react with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules, facilitating the labeling and modification of these biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. This compound can be used to label and track proteins and other biomolecules within cells, allowing researchers to study their localization, interactions, and functions . By modifying proteins and other biomolecules, this compound can impact cell signaling pathways, gene expression, and cellular metabolism . These effects can provide valuable insights into the molecular mechanisms underlying various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable linkages with biomolecules through click chemistry and NHS ester reactions . The azide group reacts with alkynes, BCN, and DBCO to form triazole linkages, while the NHS ester group reacts with primary amines of proteins and other biomolecules . These reactions result in the covalent modification of biomolecules, allowing researchers to study their interactions, functions, and localization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable when stored at -20°C and shipped at ambient temperature . Its stability and activity may be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity and stability over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that this compound can be used at various concentrations to label and modify biomolecules without causing significant toxicity or adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and inhibition of cytochrome P450 enzymes . These findings highlight the importance of optimizing the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification and labeling . The NHS ester group of this compound reacts with primary amines of proteins and other biomolecules, resulting in their covalent modification . This modification can influence the metabolic flux and levels of metabolites within cells, providing valuable insights into the metabolic processes underlying various cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells and distributed to various cellular compartments, where it can label and modify biomolecules . The localization and accumulation of this compound within cells can provide valuable information on the dynamics of biomolecule interactions and functions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can label and modify biomolecules . The subcellular localization of this compound can influence its activity and function, providing valuable insights into the molecular mechanisms underlying various cellular processes .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-azidoundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-18-17-12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGODXPMKXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

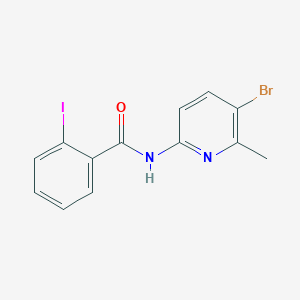
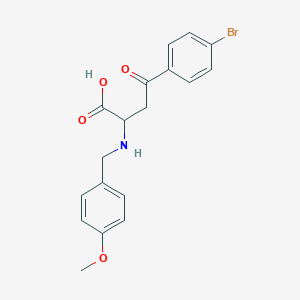
![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)
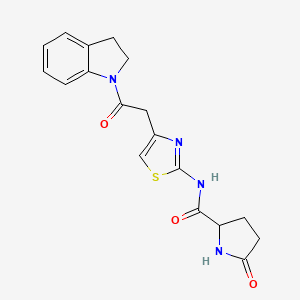

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)
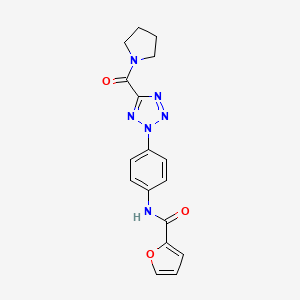
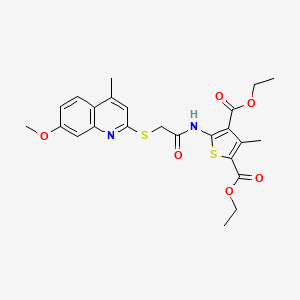
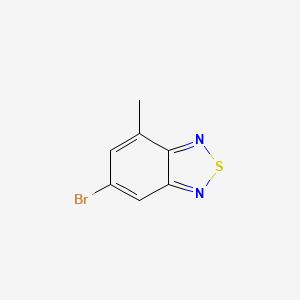
![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)
![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
